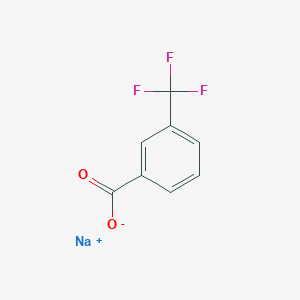

sodium;3-(trifluoromethyl)benzoate

Description

Sodium 3-(trifluoromethyl)benzoate (CAS No. 69226-41-1) is a sodium salt derived from 3-(trifluoromethyl)benzoic acid. Its molecular formula is C₈H₄F₃NaO₂, with a molecular weight of 222.10 g/mol . This compound is commercially available with a purity of 96% and is priced at approximately ¥368.00/25g . It is utilized in pharmaceutical and agrochemical research due to its trifluoromethyl group, which enhances lipophilicity and metabolic stability. Unlike its ester counterparts, the sodium salt form improves aqueous solubility, making it suitable for applications requiring ionic compatibility, such as drug formulations or catalytic reactions .

Properties

IUPAC Name |

sodium;3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2.Na/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETAXBXCYXFUNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most industrially viable method for synthesizing sodium 3-(trifluoromethyl)benzoate involves the hydrolysis of trichloromethyl trifluoromethylbenzene (Intermediate II) using zinc-based catalysts. The reaction proceeds via nucleophilic substitution, where water attacks the trichloromethyl group, facilitated by a zinc catalyst, to yield 3-trifluoromethylbenzoic acid. Subsequent neutralization with sodium hydroxide generates the sodium salt.

Reaction Formula:

Key Conditions:

Catalyst Optimization

Zinc catalysts significantly influence reaction efficiency. Comparative studies from patent data reveal the following performance metrics:

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Zinc acetate | 80 | 99.9 | 12–18 |

| Zinc chloride | 75 | 98.5 | 14–20 |

| Zinc oxide | 68 | 97.8 | 18–24 |

Zinc acetate outperforms alternatives due to its superior solubility in aqueous media and stability under reflux conditions.

Purification and Isolation

The sodium salt is isolated via a two-phase extraction process:

-

Dissolution: Crude 3-trifluoromethylbenzoic acid is dissolved in 5% aqueous sodium hydroxide.

-

Organic Washing: Impurities are removed by washing with methylene chloride.

-

Precipitation: Acidification with HCl is omitted; instead, the aqueous phase is concentrated under reduced pressure to crystallize the sodium salt.

Typical Yield: 78–81% with purity ≥99.9%.

Alternative Synthesis Pathways

Direct Carboxylation of Trifluoromethylbenzene

Electrophilic carboxylation using CO₂ under high-pressure conditions could theoretically introduce a carboxyl group at the meta position. However, regioselectivity challenges and harsh reaction conditions (e.g., 100–200 bar CO₂) limit its practicality.

Industrial Production and Scalability

The catalytic hydrolysis method (Section 1) is optimized for large-scale production:

-

Batch Reactor Efficiency: A 500-molar-scale reaction achieves 80% yield with 99.9% purity, demonstrating robust scalability.

-

Waste Management: The process generates minimal HF byproducts compared to older methods (e.g., oleum hydrolysis), reducing environmental impact.

Cost Analysis:

| Parameter | Cost Contribution (%) |

|---|---|

| Raw Materials | 45 |

| Catalyst Recycling | 20 |

| Energy Consumption | 25 |

| Waste Treatment | 10 |

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Catalytic Hydrolysis | 80 | 99.9 | High | Low |

| Oleum Hydrolysis (Historical) | 66 | 97.5 | Moderate | High |

| Theoretical Oxidation | N/A | N/A | Low | Moderate |

Catalytic hydrolysis is preferred for its balance of efficiency, purity, and sustainability.

Chemical Reactions Analysis

Types of Reactions

sodium;3-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

sodium;3-(trifluoromethyl)benzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The trifluoromethyl group's position on the benzene ring and the counterion (sodium vs. ester) significantly influence physicochemical properties. Key comparisons include:

- Solubility : Sodium salts exhibit higher water solubility than esters. For example, methyl 3-(trifluoromethyl)benzoate (density: 1.269 g/cm³) is hydrophobic, while sodium 3-(trifluoromethyl)benzoate dissolves readily in polar solvents .

- Thermal Stability : Ester derivatives like methyl 3-(trifluoromethyl)benzoate have higher boiling points (~208°C) due to covalent bonding, whereas sodium salts decompose before reaching such temperatures .

Research Findings and Data Tables

Table 1: Crystallographic Data for 2-(4-Chlorophenyl)-2-oxoethyl 3-(Trifluoromethyl)benzoate

Table 2: Market Comparison of Sodium Benzoate Derivatives

| Compound | Purity (%) | Price (¥/25g) | Supplier Availability |

|---|---|---|---|

| Sodium 3-(trifluoromethyl)benzoate | 96 | 368.00 | High |

| Sodium 4-nitrobenzoate | 95 | 74.00 | Moderate |

| Sodium 2-chloro-6-fluorobenzoate | 99 | 105.00 | Low |

| Reference |

Q & A

Q. What are the recommended synthetic routes for sodium 3-(trifluoromethyl)benzoate, and how do reaction conditions influence yield and purity?

Sodium 3-(trifluoromethyl)benzoate is typically synthesized via esterification of 3-(trifluoromethyl)benzoic acid followed by neutralization with sodium hydroxide. Critical parameters include:

- Temperature control : Excess heat may hydrolyze intermediates prematurely.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalyst use : Potassium carbonate or triethylamine can accelerate esterification . Post-synthesis, purification via recrystallization (ethanol/water mixtures) is recommended to achieve >96% purity, as validated by HPLC and NMR .

Q. What analytical techniques are essential for characterizing sodium 3-(trifluoromethyl)benzoate, and how are spectral discrepancies resolved?

Key methods include:

- NMR spectroscopy : NMR identifies trifluoromethyl group integrity (δ ~ -60 ppm) .

- X-ray crystallography : Resolves molecular geometry and confirms sodium coordination (e.g., monoclinic P21/c space group observed in related benzoate salts) .

- HPLC-MS : Detects trace impurities (e.g., unreacted precursor acids). Discrepancies in melting points or spectral data between studies often arise from hydration states or counterion effects (e.g., thallium vs. sodium salts) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of sodium 3-(trifluoromethyl)benzoate derivatives?

Structural ambiguities (e.g., dihedral angles between aromatic rings) are resolved using single-crystal X-ray diffraction. For example:

- In 2-(4-chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate, the chlorophenyl group forms a 15.5° dihedral angle with the benzoate ring, influencing packing via C–H···O hydrogen bonds .

- Lattice parameters (e.g., a = 14.3 Å, b = 12.1 Å) and thermal ellipsoid models clarify conformational flexibility .

Q. What experimental strategies optimize sodium 3-(trifluoromethyl)benzoate’s interaction with biological targets, such as enzymes or receptors?

- Docking studies : Use trifluoromethyl’s electronegativity to predict binding pockets (e.g., cyclooxygenase inhibition observed in analogs) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (ΔG) and entropy changes .

- SAR modifications : Introduce substituents (e.g., sulfamoyl or oxadiazole groups) to enhance target selectivity, as seen in related compounds .

Q. How should researchers address contradictions in biological activity data across studies involving sodium 3-(trifluoromethyl)benzoate?

- Meta-analysis : Compare assay conditions (e.g., cell lines, pH, or co-solvents like DMSO, which may alter solubility) .

- Counterion validation : Sodium vs. hydrochloride salts exhibit differing bioavailability; confirm salt form via elemental analysis .

- Reproducibility protocols : Standardize in vitro models (e.g., HepG2 cells for metabolic studies) and negative controls .

Methodological Considerations

Q. What quality control measures ensure batch-to-batch consistency in sodium 3-(trifluoromethyl)benzoate synthesis?

- Purity thresholds : Enforce >96% purity via COA (Certificate of Analysis) with triple-validation (HPLC, NMR, and LC-MS) .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

- Trace metal analysis : ICP-MS detects residual catalysts (e.g., K or Tl) from neutralization steps .

Q. How can computational modeling guide the design of sodium 3-(trifluoromethyl)benzoate derivatives with enhanced properties?

- DFT calculations : Predict electronic effects of substituents (e.g., trifluoromethyl’s -I effect lowers pKa of the carboxylate) .

- Molecular dynamics : Simulate solvation behavior in aqueous buffers to improve pharmacokinetic profiles .

- ADMET prediction : Tools like SwissADME assess logP and CYP450 interactions pre-synthesis .

Structural and Mechanistic Insights

Q. What role does the trifluoromethyl group play in the compound’s reactivity and stability?

- Electron-withdrawing effect : Stabilizes the carboxylate anion, enhancing solubility in polar solvents .

- Metabolic resistance : Fluorine’s low polarizability reduces oxidative degradation in vivo .

- Crystallinity : Trifluoromethyl groups induce dense packing via F···H interactions, as seen in monoclinic crystal structures .

Q. How do sodium counterions influence the compound’s physicochemical behavior compared to other salts?

- Solubility : Sodium salts generally exhibit higher aqueous solubility vs. thallium or hydrochloride forms .

- Coordination geometry : Sodium ions form bidentate bonds with carboxylate oxygen atoms, affecting crystal lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.